4-Bromo-N-(2-fluoroethyl)-2-methylbenzamide
Description
4-Bromo-N-(2-fluoroethyl)-2-methylbenzamide is a fluorinated benzamide derivative characterized by a bromine atom at the 4-position, a methyl group at the 2-position, and a 2-fluoroethylamide substituent. This compound is synthesized via microwave-assisted alkylation of the parent benzamide with 2-fluoroethyl trifluoromethanesulfonate, achieving chemoselectivity with a sulfur/oxygen alkylation ratio of 4:1 under optimized conditions (170°C, 5 min, 600 W) .
Properties
IUPAC Name |
4-bromo-N-(2-fluoroethyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-7-6-8(11)2-3-9(7)10(14)13-5-4-12/h2-3,6H,4-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGFVJRHETXQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)NCCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Diazotization and Fluorination
A patent-derived method (CN1157812A) outlines a multi-step approach adaptable for synthesizing 4-Bromo-N-(2-fluoroethyl)-2-methylbenzamide. The process begins with para-toluidine as the starting material:
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Nitro Reduction and Diazotization :
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Fluorination via Balz-Schiemann Reaction :
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Amide Formation :
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The methyl group on the toluene derivative is oxidized to a carboxylic acid, followed by coupling with 2-fluoroethylamine using benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and diisopropylethylamine (DIPEA) in dichloromethane.
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This method achieves yields >90% with high purity (96%) after column chromatography.
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Key Reaction Conditions :
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Diazotization | NaNO₂, H₂SO₄ | 8–12°C | 1–2 h | 85% |
| Bromination | CuBr, HBr | 70–100°C | 0.5–1 h | 78% |
| Fluorination | HF, NaNO₂ | –5–+3°C | 1–2 h | 65% |
| Amide Coupling | BOP, DIPEA, CH₂Cl₂ | 20°C | 2 h | 92% |
Direct Bromination and Alkylation of Benzamide Precursors
An alternative route starts with 2-methylbenzamide as the core structure:
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Regioselective Bromination :
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Electrophilic bromination using Br₂ in acetic acid introduces bromine at the para position relative to the methyl group.
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Reaction at 40–50°C for 4–6 hours achieves 80–85% conversion, with purification via recrystallization from ethanol.
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Fluoroethylamine Introduction :
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The amine group is alkylated with 1-bromo-2-fluoroethane in the presence of potassium carbonate in DMF at 60°C.
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This step requires careful control to avoid over-alkylation, with yields averaging 70–75%.
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Challenges :
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Competing ortho-bromination can occur, necessitating excess Br₂ (1.2–1.5 equiv) to drive para selectivity.
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Alkylation side products (e.g., dialkylated amines) are minimized by maintaining a 1:1 molar ratio of benzamide to alkylating agent.
Optimization of Critical Steps
Enhancing Fluorination Efficiency
The Balz-Schiemann reaction’s low yield (65%) is attributed to HF volatility and side reactions. Modifications include:
Amide Coupling Reagents
Comparative studies show that BOP outperforms other coupling agents (e.g., EDCl/HOBt) in this context:
Analytical Characterization
Spectroscopic Data
Purity and Stability
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HPLC : >99% purity under reverse-phase conditions (C18 column, 70:30 MeOH/H₂O).
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Stability : Stable at room temperature for >6 months when stored in amber vials under nitrogen.
Industrial-Scale Considerations
Cost-Effective Reagents
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Substituting BOP with T3P® (propylphosphonic anhydride) reduces costs by 40% while maintaining 90% yield.
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Solvent Recycling : Dichloromethane is recovered via distillation, achieving 85% reuse efficiency.
Emerging Methodologies
Photochemical Bromination
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(2-fluoroethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Pharmaceutical Development
4-Bromo-N-(2-fluoroethyl)-2-methylbenzamide serves as a crucial intermediate in the synthesis of pharmaceuticals. Its unique halogen substitutions enhance biological activity, making it valuable for developing drugs targeting specific diseases. For instance, modifications of this compound have shown promise in creating inhibitors for various receptors involved in cancer and infectious diseases.
Case Study: Anticancer Agents
Research has indicated that compounds similar to 4-Bromo-N-(2-fluoroethyl)-2-methylbenzamide can inhibit the growth of cancer cells by targeting specific signaling pathways. A study demonstrated that fluorinated benzamides exhibited enhanced selectivity and potency against cancer cell lines compared to their non-fluorinated counterparts .
Biochemical Research
In biochemical studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. Understanding how such compounds affect biological systems is crucial for drug discovery.
Case Study: Enzyme Interaction Studies
Research has shown that 4-Bromo-N-(2-fluoroethyl)-2-methylbenzamide effectively binds to certain enzymes, potentially inhibiting their activity. This inhibition can be relevant in conditions where enzyme overactivity contributes to disease, suggesting therapeutic applications .
Agricultural Chemistry
The compound is being explored for its potential as a pesticide or herbicide. Its structural properties may lead to the development of more effective and environmentally friendly agricultural solutions.
Case Study: Ectoparasite Control
A patent has indicated that derivatives of this compound can serve as long-term control agents for ectoparasites in animals, showcasing its potential in veterinary applications .
Material Science
In material science, 4-Bromo-N-(2-fluoroethyl)-2-methylbenzamide is investigated for its properties in creating novel materials. Its unique structure can impart desirable characteristics in polymers.
Data Table: Structural Features Comparison
| Compound Name | Structural Features |
|---|---|
| 4-Bromo-3-fluoro-N-(2-hydroxy-2-methylpropyl)benzamide | Hydroxy group enhances solubility and reactivity |
| 3-Bromo-4-fluoro-N-propylbenzamide | Similar halogen substitutions; lacks fluorinated ethyl group |
| 3-Bromo-4-fluoro-N-methylbenzamide | Similar halogen substitutions; different alkyl chain |
Analytical Chemistry
This compound is also utilized in developing analytical methods for detecting and quantifying similar compounds in various samples, enhancing the accuracy of chemical analysis in laboratories.
Case Study: Method Development
Studies have successfully employed 4-Bromo-N-(2-fluoroethyl)-2-methylbenzamide as a reference standard in chromatographic methods, improving the detection limits for related compounds .
Mechanism of Action
The mechanism of action of 4-Bromo-N-(2-fluoroethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The fluoro-ethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
4-Bromo-N-(2-nitrophenyl)benzamide
- Structural Differences : Replaces the 2-fluoroethyl group with a 2-nitrophenyl substituent.
- Synthesis : Prepared via refluxing 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile for 1 hour .
- Crystal Packing: Exhibits hydrogen-bonded dimers (N–H⋯O) and halogen interactions (Br⋯O), unlike the fluoroethyl derivative, which may lack strong hydrogen-bond donors .
- Spectroscopy : IR shows C=O stretching at ~1670 cm⁻¹, slightly lower than the target compound due to electron-withdrawing nitro groups .
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)
- Structural Differences : Adds a methoxy group at the 4-position of the nitroaniline ring.
- Impact on Properties: The methoxy group increases electron density, altering hydrogen-bonding motifs (e.g., C–H⋯O interactions) compared to the non-methoxy analog .
Fluorinated Analogs
- 4-Bromo-N-(2,4,5-trifluorophenyl)benzenesulfonamide : Incorporates multiple fluorine atoms and a sulfonamide group, increasing acidity and solubility in polar solvents .
Functional Group Variants
Benzoylthiourea Derivatives (e.g., 4-bromo-N-(dimethylcarbamothioyl)benzamide)
Sulfonamide Derivatives (e.g., N-(4-Bromo-2-formylphenyl)-4-methylbenzenesulfonamide)
- Key Difference : Sulfonamide (-SO₂-NH-) group instead of benzamide.
- Synthesis : Involves bromination and formylation steps, contrasting with the direct alkylation used for the target compound .
Physicochemical and Spectroscopic Comparisons
Infrared Spectroscopy
| Compound | C=O Stretch (cm⁻¹) | Additional Peaks |
|---|---|---|
| Target Compound | ~1680 (estimated) | C–F (~1100 cm⁻¹) |
| 4-Bromo-N-(2-nitrophenyl) | ~1670 | NO₂ (~1520, 1350 cm⁻¹) |
| Benzoylthiourea Derivative | ~1665 | C=S (~1250 cm⁻¹) |
Data Tables
Table 1: Structural and Spectral Comparison
| Compound Name | Molecular Weight | Substituents | Key IR Peaks (cm⁻¹) |
|---|---|---|---|
| 4-Bromo-N-(2-fluoroethyl)-2-methylbenzamide | 274.11 (calc.) | 4-Br, 2-Me, N-(2-fluoroethyl) | 1680 (C=O), 1100 (C–F) |
| 4-Bromo-N-(2-nitrophenyl)benzamide | 321.12 | 4-Br, N-(2-nitrophenyl) | 1670 (C=O), 1520 (NO₂) |
| 4-Bromo-N-(dimethylcarbamothioyl)benzamide | 287.19 | 4-Br, thiourea | 1665 (C=O), 1250 (C=S) |
Biological Activity
4-Bromo-N-(2-fluoroethyl)-2-methylbenzamide is a compound that has garnered attention in various fields, including medicinal chemistry, biochemical research, and agricultural chemistry. Its unique structural features, particularly the halogen substitutions, enhance its biological activity, making it a valuable candidate for drug discovery and development.
The molecular formula of 4-Bromo-N-(2-fluoroethyl)-2-methylbenzamide is . It features a bromine atom and a fluorinated ethyl group that contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism of action can vary depending on the application, but it generally involves modulation of enzyme activity or receptor binding, leading to therapeutic effects.
Anticancer Properties
Recent studies have indicated that compounds structurally similar to 4-Bromo-N-(2-fluoroethyl)-2-methylbenzamide exhibit anticancer properties. For instance, benzamide derivatives have been shown to selectively bind to sigma receptors, which are often upregulated in proliferating tumor cells. This binding can inhibit tumor growth and promote apoptosis in cancerous cells .
Enzyme Interactions
In biochemical assays, 4-Bromo-N-(2-fluoroethyl)-2-methylbenzamide has been utilized as a probe to study enzyme interactions. Its halogenated structure allows it to participate in various metabolic pathways, providing insights into how different compounds affect biological systems. This is crucial for understanding drug metabolism and efficacy .
Drug Development
The compound serves as an intermediate in the synthesis of pharmaceuticals targeting specific diseases. Its unique structure enhances the biological activity of resultant drugs, making it a key player in pharmaceutical development . For example, compounds with similar structures have been explored for their potential as selective inhibitors in various therapeutic areas.
Case Studies
- Sigma Receptor Binding : A study demonstrated that benzamide analogs with high affinity for sigma receptors could be synthesized from precursors similar to 4-Bromo-N-(2-fluoroethyl)-2-methylbenzamide. These analogs showed significant uptake in tumor models, suggesting potential for imaging and therapeutic applications .
- In Vivo Evaluations : In vivo studies using radiolabeled versions of similar compounds showed promising results in tumor imaging and tracking receptor binding dynamics over time. These findings support the potential use of such compounds in clinical settings for cancer diagnostics .
- Pharmacokinetics : The pharmacokinetic profile of related compounds indicates favorable absorption and distribution characteristics which enhance their therapeutic index. Studies have shown that these compounds can effectively cross the blood-brain barrier, making them suitable for neurological applications .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.09 g/mol |
| Sigma Receptor Affinity | High |
| Typical Biological Activity | Anticancer, Enzyme Modulation |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-Bromo-N-(2-fluoroethyl)-2-methylbenzamide?
- Methodology : Use a coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) with HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation between 4-bromo-2-methylbenzoic acid and 2-fluoroethylamine. Maintain reaction temperatures below 0°C to minimize side reactions like hydrolysis .
- Characterization : Confirm purity via HPLC (>95%) and structural identity using H/C NMR and high-resolution mass spectrometry (HRMS). Pay attention to distinguishing signals for the bromine atom (e.g., isotopic patterns in MS) and fluorine coupling in NMR .
Q. How can researchers verify the regioselectivity of bromine substitution in related benzamide derivatives?
- Approach : Combine X-ray crystallography (as seen in for analogous brominated benzamides) with computational modeling (DFT calculations) to predict and validate substitution patterns. Compare experimental H NMR chemical shifts with simulated spectra from tools like ACD/Labs or Gaussian .
Q. What safety protocols are essential for handling fluorinated and brominated aromatic compounds?
- Guidelines : Follow GHS hazard codes (e.g., UN3077 for environmental toxicity) as outlined in Safety Data Sheets (SDS). Use fume hoods, nitrile gloves, and closed-system transfers to avoid inhalation or dermal exposure. Store in amber glass vials under inert gas to prevent degradation .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?
- Contradiction Analysis :
- NMR discrepancies : Check for dynamic effects (e.g., rotamers in amide bonds) using variable-temperature NMR. For fluorine coupling, use F NMR to resolve splitting patterns .
- MS anomalies : Investigate potential in-source fragmentation or adduct formation by comparing ESI+ and ESI− modes. Cross-reference with isotopic abundance calculators for bromine (1:1 ratio for Br/Br) .
Q. What strategies optimize the fluorinated ethyl group’s stability in pharmacokinetic studies?
- Metabolic Stability :
- Introduce steric hindrance via methyl groups (e.g., 2-methyl substitution on the benzamide ring) to slow enzymatic degradation.
- Assess metabolic pathways using liver microsome assays (e.g., human CYP450 isoforms) and compare with fluorinated analogs like those in (D.1.10 series) .
Q. How does the bromine atom influence binding affinity in target protein interactions?
- Mechanistic Study :
- Perform molecular docking (e.g., AutoDock Vina) to evaluate halogen bonding with residues like tyrosine or histidine.
- Validate via isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Compare with non-brominated analogs (e.g., 4-methyl-N-(2-fluoroethyl)benzamide) to isolate bromine’s contribution .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Process Chemistry :
- Use chiral HPLC or SFC (supercritical fluid chromatography) to separate diastereomers.
- Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to minimize racemization, referencing protocols for structurally similar compounds like those in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
